molecular formula C9H12O2S B14536226 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane CAS No. 62429-55-4

2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane

Cat. No.: B14536226
CAS No.: 62429-55-4
M. Wt: 184.26 g/mol
InChI Key: KVUWAMWMOUFPTF-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted with a thiophen-2-yl ethyl group. This compound is notable for its application in palladium-catalyzed C–H bond functionalization reactions, where it serves as a coupling partner to generate β-substituted thiophene derivatives . Its structure combines the electron-rich thiophene moiety with the dioxolane ring, which stabilizes intermediates and influences regioselectivity in synthetic pathways .

Properties

CAS No.

62429-55-4

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(2-thiophen-2-ylethyl)-1,3-dioxolane

InChI

InChI=1S/C9H12O2S/c1-2-8(12-7-1)3-4-9-10-5-6-11-9/h1-2,7,9H,3-6H2

InChI Key

KVUWAMWMOUFPTF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

Reaction Overview

The most widely reported method involves acid-catalyzed cyclocondensation between 2-(thiophen-2-yl)ethanol and ethylene glycol (or its derivatives). This approach leverages the formation of the dioxolane ring via nucleophilic attack and water elimination.

Typical Procedure
  • Reactants :
    • 2-(Thiophen-2-yl)ethanol (1 equiv)
    • Ethylene glycol (1.5–2.0 equiv)
    • Acid catalyst (e.g., p-toluenesulfonic acid, BF₃·Et₂O, or H₂SO₄)
  • Conditions :
    • Reflux in toluene or dichloromethane
    • Dean-Stark trap for azeotropic water removal
  • Yield : 70–85% (optimized conditions).
Mechanistic Insights

The reaction proceeds via protonation of the hydroxyl group in 2-(thiophen-2-yl)ethanol, followed by nucleophilic attack by ethylene glycol. Cyclization eliminates water, forming the dioxolane ring (Figure 1).

Figure 1 : Acid-catalyzed cyclocondensation mechanism.

Nucleophilic Substitution via Tosylate Intermediate

Tosylation of 2-(Thiophen-2-yl)ethanol

A two-step protocol involves converting the alcohol to a tosylate, followed by nucleophilic substitution with ethylene glycol.

Step 1: Tosylation
  • Reactants :
    • 2-(Thiophen-2-yl)ethanol (1 equiv)
    • Tosyl chloride (1.2 equiv)
    • Base (e.g., triethylamine or pyridine)
  • Conditions :
    • 0–5°C in anhydrous dichloromethane
    • Stirring for 4–6 h
  • Yield : 90–95%.
Step 2: Cyclization with Ethylene Glycol
  • Reactants :
    • 2-(Thiophen-2-yl)ethyl tosylate (1 equiv)
    • Ethylene glycol (2.0 equiv)
    • Base (e.g., K₂CO₃ or NaH)
  • Conditions :
    • Reflux in THF or DMF
    • 12–24 h reaction time
  • Yield : 65–75%.

Table 1 : Comparison of Tosylation-Based Methods

Parameter Tosylation Step Cyclization Step
Temperature (°C) 0–5 80–100
Reaction Time (h) 4–6 12–24
Solvent CH₂Cl₂ THF/DMF
Yield (%) 90–95 65–75

Grignard Reagent-Mediated Synthesis

Formation of Thiophene-Ethylmagnesium Bromide

This method employs a Grignard reagent to introduce the ethyl-thiophene moiety into a dioxolane precursor.

Procedure
  • Reactants :
    • Thiophene-2-carboxaldehyde (1 equiv)
    • Ethyl magnesium bromide (1.2 equiv)
    • 1,3-Dioxolane-2-carboxylic acid chloride
  • Conditions :
    • Anhydrous THF at −78°C
    • Gradual warming to room temperature
  • Yield : 50–60%.
Limitations
  • Requires strict anhydrous conditions.
  • Moderate yields due to competing side reactions.

Oxidative Cyclization of Diols

Dihydroxylation Followed by Acidic Cyclization

A less common approach involves dihydroxylation of 3-(thiophen-2-yl)propene followed by acid-catalyzed cyclization.

Step 1: Dihydroxylation
  • Reactants :
    • 3-(Thiophen-2-yl)propene (1 equiv)
    • OsO₄ or KMnO₄ (catalytic)
  • Conditions :
    • 0°C in acetone/water
  • Yield : 40–50%.
Step 2: Cyclization
  • Reactants :
    • 3-(Thiophen-2-yl)propane-1,2-diol (1 equiv)
    • H₂SO₄ (catalytic)
  • Conditions :
    • Reflux in toluene
  • Yield : 30–40%.

Table 2 : Efficiency of Oxidative Cyclization

Step Yield (%) Key Challenge
Dihydroxylation 40–50 Over-oxidation to ketones
Cyclization 30–40 Competing polymerization

Comparative Analysis of Methods

Table 3 : Synthesis Method Efficiency

Method Yield (%) Purity (%) Scalability
Acid-Catalyzed 70–85 >95 High
Tosylation-Cyclization 65–75 90–95 Moderate
Grignard 50–60 85–90 Low
Oxidative Cyclization 30–40 80–85 Low

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Reactivity

Table 1: Key Structural Features and Reactivity
Compound Name Substituents on Dioxolane Key Reactivity/Application Reference
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane Ethyl chain with thiophen-2-yl Pd-catalyzed C–H activation; forms β-substituted thiophenes with high regioselectivity
2-Methyl-2-(thiophen-2-yl)-1,3-dioxolane Methyl + thiophen-2-yl Generates α-isomers selectively in coupling reactions; lower steric hindrance
2-(2-Bromoethyl)-1,3-dioxolane Bromoethyl group Alkylation agent in Gabriel reactions; forms phthalimidoethyl derivatives (95.9% yield)
2-[2-(4-Chlorophenyl)ethyl]-1,3-dioxolane Chlorophenyl ethyl Binds to heme oxygenase-1; induces novel binding modes in enzyme inhibition studies
2-Ethylhexanal ethylene glycol acetal Ethylhexanal-derived substituent Used as a solvent or stabilizer; exhibits moderate polarity and thermal stability

Key Observations :

  • Substituent Effects : The ethyl-thiophen-2-yl group in the target compound enhances electron density at the β-position of thiophene, favoring Pd-catalyzed coupling . In contrast, methyl-thiophen-2-yl analogues (e.g., 2-methyl-2-(thiophen-2-yl)-1,3-dioxolane) show reduced steric hindrance, leading to distinct isomer ratios .
  • Halogenated Analogues : Bromoethyl or chlorophenyl derivatives (e.g., 2-(2-bromoethyl)-1,3-dioxolane) exhibit higher reactivity in nucleophilic substitutions, enabling efficient alkylation or enzyme inhibition .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Polarity Solubility Trends
This compound C₉H₁₂O₂S 184.26 Moderate Soluble in THF, DCM; low in H₂O
2-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane C₁₁H₁₂BrFO₃ 291.12 High Soluble in polar aprotic solvents
2-Ethylhexanal ethylene glycol acetal C₁₁H₂₂O₂ 186.29 Low Miscible with organic solvents
2-(2-Phthalimidoethyl)-1,3-dioxolane C₁₃H₁₃NO₄ 259.25 High Soluble in DMF, acetone

Key Observations :

  • The thiophen-2-yl ethyl group confers moderate polarity, balancing solubility in organic solvents. Halogenated derivatives (e.g., bromo-fluoro phenoxy analogues) exhibit higher polarity due to electronegative substituents, enhancing solubility in polar media .

Key Observations :

  • The target compound’s thiophene moiety facilitates regioselective coupling in Pd-mediated reactions, outperforming phenyl-substituted analogues in β-functionalization .

Stability and Functional Group Compatibility

  • Dioxolane Ring Stability : The 1,3-dioxolane ring remains intact under Pd-catalyzed conditions, as evidenced by the absence of ring-opening byproducts in coupling reactions .
  • Thiophene Stability : The thiophen-2-yl group resists electrophilic substitution under standard reaction conditions, preserving aromaticity .

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